![molecular formula C19H23NO3 B1664988 ACETOPHENONE, 4'-(5-(p-AMINOPHENOXY)PENTYLOXY)- CAS No. 102010-61-7](/img/structure/B1664988.png)
ACETOPHENONE, 4'-(5-(p-AMINOPHENOXY)PENTYLOXY)-
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Overview
Description
Acetophenone, 4'-(5-(p-aminophenoxy)pentyloxy)- is a bioactive chemical.
Scientific Research Applications
Synthesis and Chemical Properties
- Acetophenone derivatives like 4-Choloro-2-hydroxyacetophenone have been synthesized through methods like acetylation, methylation, Fries rearrangement, deacetylation, and diazotization, demonstrating the chemical versatility of such compounds (Teng, 2011).
- Research has explored the synthesis of various acetophenone derivatives, like [[(tetrazol-5-ylaryl)oxy]methyl]acetophenones, for their potential as leukotriene receptor antagonists, indicating their therapeutic applications (Dillard et al., 1987).
Application in Organic Chemistry
- Phenoxy acetophenones have been employed as β-O-4' lignin models for chemical conversions, demonstrating their utility in organic synthesis, like the preparation of 3-oxo quinoline derivatives (Zhang et al., 2023).
- Methods for isolating and purifying acetophenones from medicinal plants, such as Cynanchum bungei Decne, have been developed, highlighting their importance in natural product chemistry and potential therapeutic uses (Liu et al., 2008).
Biological and Pharmacological Aspects
- Studies on acetophenone derivatives like acetophenone benzoylhydrazones have focused on their antioxidant properties, suggesting potential health benefits and therapeutic applications (Emami et al., 2018).
- Research into the synthesis of substituted 1-(2-hydroxyphenyl) ethanone derivatives has implications for anticonvulsant activities, pointing to possible medicinal applications (Unverferth et al., 1998).
Environmental and Technological Applications
- A study on the biological Baeyer–Villiger oxidation of acetophenones using 19F NMR highlights the environmental applications and potential industrial relevance of these compounds (Moonen et al., 2001).
- The development of green routes for the acylation of resorcinol with acetic acid using acetophenones demonstrates the importance of these compounds in sustainable chemistry and clean technologies (Yadav & Joshi, 2002).
properties
CAS RN |
102010-61-7 |
---|---|
Product Name |
ACETOPHENONE, 4'-(5-(p-AMINOPHENOXY)PENTYLOXY)- |
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[4-[5-(4-aminophenoxy)pentoxy]phenyl]ethanone |
InChI |
InChI=1S/C19H23NO3/c1-15(21)16-5-9-18(10-6-16)22-13-3-2-4-14-23-19-11-7-17(20)8-12-19/h5-12H,2-4,13-14,20H2,1H3 |
InChI Key |
FLHIUGCVHMOCDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
Other CAS RN |
102010-61-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetophenone, 4'-(5-(p-aminophenoxy)pentyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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